6-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)pyrimidin-4-amine
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Overview
Description
6-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)pyrimidin-4-amine is a heterocyclic compound that features both indole and pyrimidine moieties. Compounds containing these structures are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)pyrimidin-4-amine typically involves the construction of the indole and pyrimidine rings followed by their coupling. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea .
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
6-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: Both the indole and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products
The major products formed from these reactions include various substituted indole and pyrimidine derivatives, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways.
Medicine: Explored for its potential as an anticancer, antiviral, and antimicrobial agent.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, inhibiting their activity and thereby modulating cellular processes. The exact pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 6-methyl-4-(1H-indol-3-yl)pyrimidin-2-amine
- 2-(2-methyl-1H-indol-3-yl)-6-methylpyrimidin-4-amine
Uniqueness
6-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C14H16N4 |
---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
6-methyl-2-(2-methyl-2,3-dihydroindol-1-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C14H16N4/c1-9-7-13(15)17-14(16-9)18-10(2)8-11-5-3-4-6-12(11)18/h3-7,10H,8H2,1-2H3,(H2,15,16,17) |
InChI Key |
DCSPGBGBURLRBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C3=NC(=CC(=N3)N)C |
Origin of Product |
United States |
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